molecular formula C6H9N3 B1580577 2-Hydrazinyl-3-methylpyridine CAS No. 4930-99-8

2-Hydrazinyl-3-methylpyridine

Cat. No.: B1580577
CAS No.: 4930-99-8
M. Wt: 123.16 g/mol
InChI Key: IRZALWDJCUHVNE-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-methylpyridine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70718. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

2-Hydrazinyl-3-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a hydrazinyl group at the 2-position and a methyl group at the 3-position of the pyridine ring, has been studied for its interactions with various biological systems, including enzyme inhibition and cellular processes.

The molecular formula for this compound is C6H8N4C_6H_8N_4. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry. The hydrazinyl group is particularly significant as it can form covalent bonds with target proteins, influencing their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies have identified its potential to affect hydrazine-oxidizing enzymes, which are crucial for various biochemical processes .
  • Antimicrobial Properties : The compound has demonstrated activity against certain microbial strains, suggesting its potential use as an antimicrobial agent .
  • Anticancer Effects : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties, although further research is needed to elucidate the mechanisms involved .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets:

  • Binding to Enzymes : The hydrazinyl group can interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for therapeutic applications, particularly in cancer and metabolic disorders .
  • Cellular Processes : The compound may influence cellular processes such as apoptosis and cell cycle progression. Research has shown that it can modulate signaling pathways related to oxidative stress and inflammation, which are common features in many diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition of CDK2/cyclin A Complex : A study reported that derivatives of this compound were evaluated for their ability to inhibit cyclin-dependent kinase 2 (CDK2) activity. One derivative showed promising inhibitory effects, indicating potential for cancer therapy .
  • Nrf2 Activation : Research has explored the role of this compound in activating the Nrf2 signaling pathway, which is critical for antioxidant responses. This activation could provide therapeutic benefits in diseases characterized by oxidative stress .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameStructural FeaturesUnique Biological Activity
5-Chloro-2-hydrazinyl-3-methylpyridineChlorine substituentEnhanced enzyme inhibition
5-Bromo-2-hydrazinyl-3-methylpyridineBromine substituentPotentially different reactivity
5-Iodo-2-hydrazinyl-3-methylpyridineIodine substituentVariations in antimicrobial activity

Properties

IUPAC Name

(3-methylpyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZALWDJCUHVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290735
Record name 2-hydrazinyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4930-99-8
Record name 4930-99-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazinyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazino-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in U.S. Pat. No. 4,260,767 (1981). A mixture of 2-bromo-3-methylpyridine (29.0 g, 169 mmol) and hydrazine monohydrate (60 mL, 1.24 mol) was heated and stirred at 100° C. for 4 hours. The mixture was ice cooled, and the resulting crude crystals were filtered. The crystals were washed with cold water and air dried, and recrystallized from chloroform/hexane to give the title compound (12.5 g, 60% yield).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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